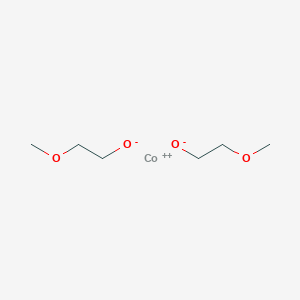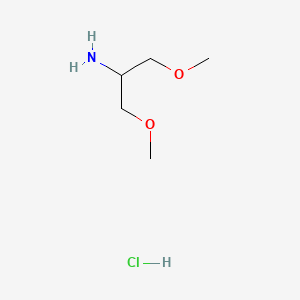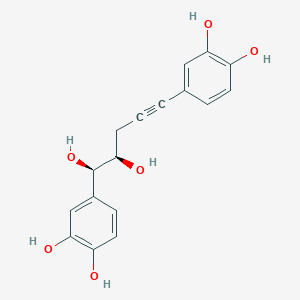
Nyasicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nyasicol is an organic compound with the chemical formula C17H16O6 and a molecular weight of 316.31. It is a natural product found in the methanol extract of fresh leaves of Molineria latifolia . This compound is commonly used as an organic synthetic dye in the textile and leather industries due to its excellent lightfastness and washfastness properties . It is a solid powder that is soluble in organic solvents such as alcohols and ketones but insoluble in water .
Aplicaciones Científicas De Investigación
Nyasicol has a wide range of scientific research applications, including:
Chemistry: This compound is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to stain tissues and cells for microscopic analysis.
Industry: This compound is widely used in the textile and leather industries for dyeing fabrics and leather products.
Métodos De Preparación
Nyasicol can be synthesized through various synthetic routes. One common method involves the amination reaction of aromatic amines followed by azo coupling reactions . The specific synthetic route and reaction conditions can be adjusted based on the desired properties of the final product . Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Nyasicol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of Nyasicol involves its interaction with specific molecular targets and pathways. This compound is an enzymatic hydrolysis product of Compound 3, produced by the action of β-glucosidase . This enzymatic reaction leads to the formation of this compound, which can then interact with various biological molecules and pathways . The specific molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to exhibit bioactive properties .
Comparación Con Compuestos Similares
Nyasicol is unique compared to other similar compounds due to its specific chemical structure and properties. Some compounds similar to this compound include:
Nyasol: Nyasol has a similar structure but differs in the functional groups attached to the aromatic ring.
4’-O-Methylnyasol: This compound is a methylated derivative of Nyasol and has different physicochemical properties.
This compound 1,2-acetonide: This compound is an acetonide derivative of this compound and has unique properties compared to the parent compound.
Nyasicoside: Nyasicoside is a glycoside derivative of this compound and exhibits different bioactivity.
These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivity, making this compound unique in its applications and properties .
Propiedades
Número CAS |
111518-95-7 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H16O6/c18-12-6-4-10(8-15(12)21)2-1-3-14(20)17(23)11-5-7-13(19)16(22)9-11/h4-9,14,17-23H,3H2/t14-,17+/m0/s1 |
Clave InChI |
AJTKBQHYQXHTTQ-WMLDXEAASA-N |
SMILES isomérico |
C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |
Apariencia |
Oil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



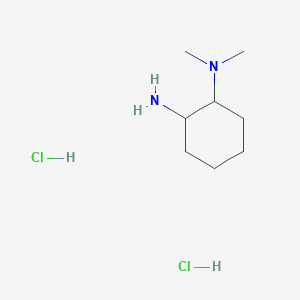
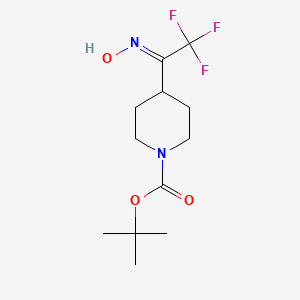
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)
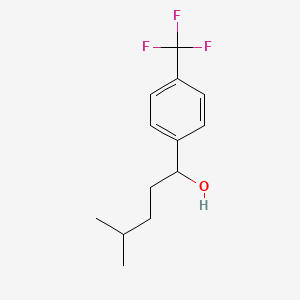
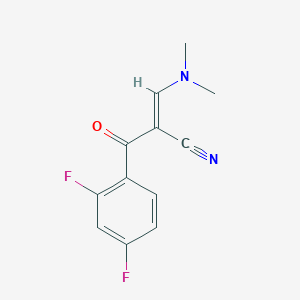
![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)
